
2-Amino-1,3-diphenylpropan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,3-diphenylpropan-1-ol hydrochloride is an organic compound with the CAS Number: 108714-45-0 . It has a molecular weight of 263.77 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-1,3-diphenylpropan-1-ol hydrochloride . The InChI code is 1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H .Physical And Chemical Properties Analysis
This compound has a melting point of 247-250°C . It is a powder at room temperature .Applications De Recherche Scientifique
Analytical Applications
The ninhydrin reaction, involving primary amino groups to form Ruhemann's purple (RP), is significant in analytical chemistry, including the analysis of amino acids, peptides, and proteins. This reaction is adaptable across various scientific fields such as agricultural, biochemical, clinical, environmental, and forensic sciences due to its unique ability to form a soluble chromophore by all reacting primary amines, making it invaluable for detecting, isolating, and analyzing numerous compounds of interest (Friedman, 2004).
Bioorganometallic Chemistry
Molybdocene dichloride, along with other metallocenes, has been explored for its bioorganometallic chemistry, primarily due to its potent antitumor properties. The study of molybdocene dichloride focuses on its catalytic properties in organic synthesis and polymer chemistry, with emerging interest in its biological chemistry due to the antitumor properties of titanocene dichloride (Waern & Harding, 2004).
Environmental Monitoring
Polybrominated diphenyl ethers (PBDEs) are used as flame retardants and have become ubiquitous in the environment and in people due to their widespread use and lipophilicity. A review of PBDE concentrations in environmental media and human tissues reveals significant increases in levels over the last 30 years, highlighting the need for monitoring and understanding the environmental impact of such compounds (Hites, 2004).
Hydrophilic Interaction Chromatography
Hydrophilic interaction chromatography (HILIC) is a valuable technique for separating polar, weakly acidic, or basic samples. It uses polar columns in aqueous-organic mobile phases rich in organic solvents, such as acetonitrile, making it an alternative to reversed-phase liquid chromatography for polar or ionic compounds. HILIC is increasingly popular due to its compatibility with mass spectrometry and its complementary selectivity to reversed-phase and other chromatographic modes (Jandera, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Mode of Action
As with the target of action, more research is needed to fully elucidate how this compound interacts with its targets .
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride’s action are currently under investigation. Understanding these effects will provide valuable insights into the compound’s therapeutic potential and safety profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets .
Propriétés
IUPAC Name |
2-amino-1,3-diphenylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHMVYQJZNPCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)
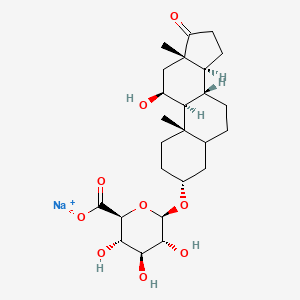
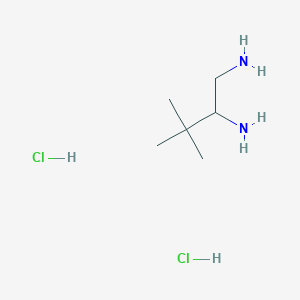
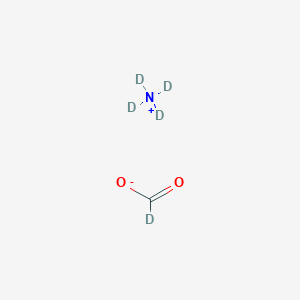



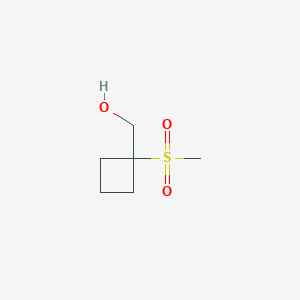
![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)
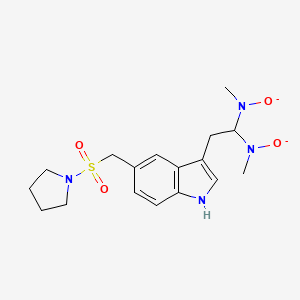
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)
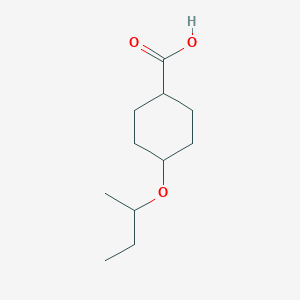
![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)